molecular formula C11H19NO2 B13905987 Methyl cis-1-azaspiro[4.5]decane-7-carboxylate

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B13905987
M. Wt: 197.27 g/mol
InChI Key: LKUGHHDULAFSRF-ONGXEEELSA-N
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Description

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is a spirocyclic compound featuring a nitrogen atom (aza) in a bicyclic framework. The spiro[4.5]decane core consists of a six-membered ring fused to a five-membered ring via a single atom. The cis-configuration of the substituents at the spirojunction and the methyl ester group at position 7 contribute to its stereochemical and physicochemical properties.

Properties

Molecular Formula

C11H19NO2

Molecular Weight

197.27 g/mol

IUPAC Name

methyl (5S,7S)-1-azaspiro[4.5]decane-7-carboxylate

InChI

InChI=1S/C11H19NO2/c1-14-10(13)9-4-2-5-11(8-9)6-3-7-12-11/h9,12H,2-8H2,1H3/t9-,11-/m0/s1

InChI Key

LKUGHHDULAFSRF-ONGXEEELSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@]2(C1)CCCN2

Canonical SMILES

COC(=O)C1CCCC2(C1)CCCN2

Origin of Product

United States

Preparation Methods

General Synthetic Route

A representative synthetic route to this compound involves the following key steps:

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Outcome
1 Nitro group reduction Ni2B-hydrazine combination Conversion of nitro to amine intermediate
2 N-oxide reduction Sodium borohydride (NaBH4) Formation of amine from N-oxide
3 Boc deprotection Trifluoroacetic acid (TFA) Removal of Boc protecting group
4 Intramolecular Michael addition Neutralization with potassium carbonate (K2CO3) Cyclization to azaspirocyclic skeleton
5 Hydroboration 9-Borabicyclo[3.3.1]nonane (9-BBN) Preparation of borane intermediate
6 Suzuki coupling Palladium catalyst, suitable boronic acid/halide Side chain extension
7 Esterification/Protection TBDPSCl, TBSOTf, or other silyl protecting agents Functional group protection
8 Deprotection Ammonium fluoride (NH4F) in aqueous methanol Selective removal of silyl groups

Mechanistic Insights and Stereochemical Considerations

  • The intramolecular Michael addition step is stereoselective, favoring the formation of the cis isomer due to the preferred pseudoequatorial conformation of the larger substituent during cyclization.

  • The stereochemistry at the spiro center is crucial for biological activity and is controlled by the choice of protecting groups, reaction conditions, and the sequence of functional group transformations.

  • Coupling reactions such as Suzuki coupling proceed with retention of stereochemistry, allowing for precise modification of the azaspiro scaffold without racemization.

Comparative Analysis of Preparation Methods

Method Advantages Limitations Reference
Intramolecular Michael Addition High stereoselectivity; efficient ring closure Requires careful deprotection and neutralization control
-Stevens Rearrangement Allows introduction of substituents; versatile Multi-step; requires sensitive intermediates
Suzuki Coupling Enables side chain diversification Palladium catalyst cost; requires boronic acid derivatives
Reduction-Protect-Deprotect Functional group compatibility management Multiple steps; potential for yield loss

Spectroscopic and Analytical Characterization

Although detailed spectroscopic data are beyond the scope of this article, the following techniques are standard for confirming structure and purity:

  • Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the spirocyclic framework and substitution pattern, with characteristic signals for the methyl ester and azaspiro ring protons.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation consistent with the azaspirocarboxylate structure.

  • Optical Rotation: Measurement of specific rotation validates stereochemical integrity.

Chemical Reactions Analysis

Types of Reactions

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Amides or esters.

Scientific Research Applications

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl cis-1-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The compound can interact with various pathways, including those involved in cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Spirocyclic Frameworks

Ring Size and Heteroatom Variations
  • The 1-oxa-7-aza framework increases polarity compared to the purely nitrogenous system in the target compound .
  • Fluorine substituents (e.g., in ) introduce electronegativity, affecting metabolic stability .
Spiro Ring Size Variations

Substituent and Functional Group Comparisons

Ester Groups
  • Methyl ester (target compound):
    • Hydrolyzes faster under basic conditions than tert-butyl esters, influencing prodrug strategies.
  • tert-Butyl esters (e.g., ):
    • Provide steric protection against enzymatic hydrolysis, enhancing stability in vivo .
  • Benzyl esters (e.g., N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate, ):
    • Increased lipophilicity improves membrane permeability but may reduce solubility .
Nitrogen Substituents
  • Unsubstituted vs. Benzyl/tert-Butyl groups (e.g., vs. tert-Butyl carbamates () act as protecting groups, modulating reactivity during synthesis .

Stereochemical and Physicochemical Properties

  • Cis vs. Trans Configurations :
    • The cis-configuration in the target compound may enforce a specific spatial arrangement, critical for binding to chiral targets. Trans isomers (e.g., in ) exhibit distinct dipole moments and solubility profiles .
  • Hydroxy and Oxo Substituents (e.g., ):
    • Hydroxyl groups (e.g., tert-Butyl 3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate, ) enhance water solubility but may reduce metabolic stability due to phase II conjugation .
    • Oxo groups (e.g., Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate, ) increase electrophilicity, influencing reactivity in nucleophilic environments .

Data Tables: Key Comparative Properties

Table 1. Structural and Functional Comparisons

Compound Name Core Structure Substituents Molecular Weight Key Properties Reference ID
Methyl cis-1-azaspiro[4.5]decane-7-carboxylate 1-azaspiro[4.5]decane Methyl ester (C7) ~213.3 (calc.) Moderate polarity, cis-configuration -
tert-Butyl 1-oxa-7-azaspiro[4.5]decane-7-carboxylate 1-oxa-7-azaspiro[4.5]decane tert-Butyl ester (C7) 257.33 Higher stability, increased polarity
N-Benzyl-7-azaspiro[4.5]decane-1-carboxylate 7-azaspiro[4.5]decane Benzyl ester (C1) 291.37 High lipophilicity, aromatic interactions
tert-Butyl 10,10-difluoro-2,7-diazaspiro[4.5]decane-7-carboxylate 2,7-diazaspiro[4.5]decane tert-Butyl ester, difluoro 276.32 Enhanced basicity, metabolic resistance

Biological Activity

Methyl cis-1-azaspiro[4.5]decane-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that contributes to its biological properties. The spirocyclic framework is known for enhancing the pharmacological profile of compounds, often leading to improved binding affinity and selectivity towards biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of various derivatives of spirocyclic compounds, including this compound. A notable study evaluated the anticancer activity of several related compounds against human cancer cell lines, including A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells.

Table 1: Antitumor Activity of Related Compounds

Compound IDCancer Cell LineIC50 (µM)
11bA5490.18
11hA5490.19
11dMDA-MB-2310.08
11kMDA-MB-2310.09
12cHeLa0.14

These findings indicate that certain derivatives exhibit potent cytotoxicity, suggesting that modifications to the core structure can enhance biological activity against specific cancer types .

The biological activity of this compound and its derivatives is believed to involve multiple mechanisms:

  • Inhibition of Key Signaling Pathways : Compounds in this class have been shown to inhibit critical pathways such as the AP-1 signaling pathway, which is involved in cell proliferation and survival.
  • Induction of Apoptosis : Many derivatives induce apoptosis in cancer cells, characterized by increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Cell Cycle Arrest : Some studies report that these compounds can cause G2/M phase arrest in cancer cells, preventing further cell division and proliferation .

Case Studies

A recent case study examined the effects of this compound on a specific cancer model:

  • Model : Human breast cancer MDA-MB-231 cells.
  • Findings : Treatment with the compound resulted in significant reduction in cell viability, with an IC50 value indicating potent activity. The study also noted morphological changes consistent with apoptosis.

Pharmacokinetics and Bioavailability

Despite promising biological activities, challenges remain regarding the pharmacokinetics of this compound:

  • Solubility : The compound exhibits low aqueous solubility, which may limit its bioavailability.
  • Permeability : Studies using Caco-2 cell lines suggest poor permeability, indicating that modifications may be necessary to enhance oral bioavailability for therapeutic use .

Q & A

Q. How can researchers assess the environmental impact or toxicity of this compound?

  • Methodological Answer : Conduct acute toxicity assays (e.g., Daphnia magna LC₅₀) and biodegradability tests (OECD 301F). Use computational tools like ECOSAR to predict ecotoxicity. For mammalian toxicity, employ hepatic microsome assays to identify reactive metabolites .

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